![molecular formula C19H10ClF3N2O B2656736 4-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile CAS No. 339103-66-1](/img/structure/B2656736.png)

4-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

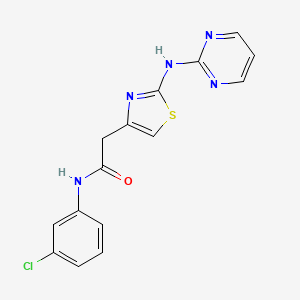

4-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile (4-CPTPC) is a compound that has been studied for its potential uses in scientific research and laboratory experiments. 4-CPTPC is a small molecule that has been found to have a variety of biochemical and physiological effects. It is a derivative of pyridine, which is a heterocyclic aromatic organic compound that is used in a number of applications.

Aplicaciones Científicas De Investigación

Photoinduced Proton-Coupled Electron Transfer

Research into related rhenium(I) tricarbonyl complexes has explored their photochemistry, particularly in reactions with 4-cyanophenol, highlighting the mechanisms of proton-coupled electron transfer (PCET). These studies demonstrate how different electronic structures in excited states can influence the rates and mechanisms of PCET, offering insights into the potential of these complexes in catalytic and energy conversion applications (Bronner & Wenger, 2012).

Electrocatalytic Carbon Dioxide Reduction

Investigations into the electrocatalytic reduction of carbon dioxide by rhenium tricarbonyl complexes reveal that the presence of weak Brönsted acids can enhance the catalytic efficiency and stability of the rhenium catalysts. These studies suggest a route for improving the conversion of CO2 to CO, offering potential strategies for carbon capture and utilization (Wong, Chung, & Lau, 1998).

Inhibitors of SARS-CoV-2 RdRp

Azafluorene derivatives have been analyzed for their potential as inhibitors of the SARS-CoV-2 RdRp enzyme. Through synthesis, quantum chemical analysis, and molecular docking studies, these compounds were evaluated for their effectiveness against COVID-19, highlighting the role of structural and electronic properties in antiviral activity (Venkateshan, Muthu, Suresh, & Ranjith Kumar, 2020).

Photocatalytic Pyridination

A method for direct pyridination of C(sp3)–H bonds has been developed, utilizing benzophenone and 4-cyanopyridine. This process facilitates the formation of biologically active molecules with 4-pyridine substructures, contributing to synthetic chemistry and drug development efforts (Hoshikawa & Inoue, 2013).

Nitrogen-Doped Catalysts for Hydrodechlorination

The activity of Pd/C catalysts in the hydrodechlorination of 4-chlorophenol has been shown to be enhanced by doping the activated carbon support with nitrogen. This research provides insights into the design of more efficient catalysts for environmental remediation and chemical synthesis (Ruiz-Garcia, Heras, Calvo, Alonso-Morales, Rodríguez, & Gilarranz, 2020).

Propiedades

IUPAC Name |

4-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10ClF3N2O/c20-14-6-4-12(5-7-14)16-8-9-25-18(17(16)11-24)26-15-3-1-2-13(10-15)19(21,22)23/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUDARFGBFIDLAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=NC=CC(=C2C#N)C3=CC=C(C=C3)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10ClF3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-5-oxo-4-[4-(prop-2-en-1-yloxy)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B2656657.png)

![1-[2-(Dimethylamino)ethyl]piperazin-2-one](/img/structure/B2656659.png)

![2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)nicotinic acid](/img/structure/B2656661.png)

![4-{[Ethyl(pentyl)amino]methyl}aniline](/img/structure/B2656662.png)

![N-(3,4-dimethylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2656663.png)

![N-[4-(Methoxymethyl)-3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2656664.png)

![4-(2,3-dimethoxyphenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2656669.png)

![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)-N-mesitylacetamide](/img/structure/B2656670.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2656673.png)

![ethyl 2-{[(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetyl]amino}benzoate](/img/structure/B2656674.png)

![1-(2-ethylphenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2656676.png)